2-Furan-2-yl-4,5-dihydro-1H-imidazole

Übersicht

Beschreibung

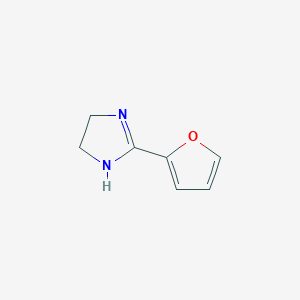

2-Furan-2-yl-4,5-dihydro-1H-imidazol ist eine heterocyclische Verbindung, die sowohl einen Furan- als auch einen Imidazolring aufweist. Die Summenformel dieser Verbindung lautet C7H8N2O und sie hat ein Molekulargewicht von 136,15 g/mol

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Furan-2-yl-4,5-dihydro-1H-imidazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein gängiges Verfahren beinhaltet die Reaktion von Furan-2-carbaldehyd mit Ethylendiamin unter sauren Bedingungen, um den Imidazolring zu bilden . Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt und das Produkt durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 2-Furan-2-yl-4,5-dihydro-1H-imidazol nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl umfassen, um Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch kontinuierliche Strömungsreaktoren umfassen, um Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Furan-2-yl-4,5-dihydro-1H-imidazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furan-2-carbonsäure zu bilden.

Reduktion: Der Imidazolring kann reduziert werden, um 2-Furan-2-yl-4,5-dihydroimidazolin zu bilden.

Substitution: Die Wasserstoffatome am Imidazolring können durch verschiedene funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Elektrophile Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Furan-2-carbonsäure.

Reduktion: 2-Furan-2-yl-4,5-dihydroimidazolin.

Substitution: Verschiedene substituierte Imidazolderivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-furan-2-yl-4,5-dihydro-1H-imidazole exhibits a broad spectrum of biological activities:

| Activity Type | Observed Effects |

|---|---|

| Antibacterial | Effective against multiple bacterial strains |

| Antifungal | Inhibits growth of fungi |

| Antiviral | Potential activity against specific viruses |

| Anti-inflammatory | Reduces inflammation in various models |

| Antioxidant | Protects against oxidative damage |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways and cellular processes.

- Cell Signaling Modulation : It affects signaling pathways, potentially altering gene expression and cellular responses.

- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative stress by neutralizing free radicals.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its polar nature. This enhances its solubility and bioavailability, making it a candidate for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating strong antimicrobial potential.

- Anti-inflammatory Research : Animal model studies showed that administration of the compound resulted in reduced inflammation markers and improved clinical scores in models of arthritis.

- Antioxidant Activity : Laboratory assessments revealed that this compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Applications in Research and Industry

The versatility of this compound extends to various fields:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a promising candidate for new drug formulations targeting infections and inflammatory diseases.

- Material Science : Utilized as a building block for synthesizing advanced polymers with unique properties.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, scaling up laboratory synthesis methods is expected to involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Toxicity and Safety

Preliminary studies indicate that 2-furan-2-yloxy-4,5-dihydro-1H-imidazole is generally well-tolerated in animal models. However, comprehensive toxicity assessments in humans are still needed to establish safety profiles for long-term use.

Wirkmechanismus

The mechanism of action of 2-Furan-2-yl-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the furan ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function .

Vergleich Mit ähnlichen Verbindungen

2-Furan-2-yl-4,5-dihydro-1H-imidazol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Imidazol: Eine einfachere Struktur ohne den Furanring, weit verbreitet in Pharmazeutika und als Ligand in der Koordinationschemie.

2-Furan-2-yl-1H-imidazol: Ähnliche Struktur, aber mit einem anderen Substitutionsschema, was möglicherweise zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Benzimidazol: Enthält einen kondensierten Benzol- und Imidazolring, bekannt für seine breite Palette an biologischen Aktivitäten.

Die Einzigartigkeit von 2-Furan-2-yl-4,5-dihydro-1H-imidazol liegt in seiner Kombination aus Furan- und Imidazolring, die einzigartige chemische Reaktivität und biologische Aktivität verleihen kann .

Biologische Aktivität

2-Furan-2-yl-4,5-dihydro-1H-imidazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is structurally related to imidazole derivatives, which are known for their roles in various biochemical processes and therapeutic applications. The following sections provide a comprehensive overview of the biological activity, mechanisms of action, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring fused with a dihydroimidazole moiety. This unique structure contributes to its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

- Antibacterial Activity : Demonstrated efficacy against various bacterial strains.

- Antifungal Activity : Effective in inhibiting fungal growth.

- Antiviral Activity : Shows potential in combating viral infections.

- Anti-inflammatory Effects : Exhibits properties that may alleviate inflammation.

- Antioxidant Properties : Protects cells from oxidative stress.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antibacterial | Effective against multiple bacterial strains |

| Antifungal | Inhibits growth of fungi |

| Antiviral | Potential activity against specific viruses |

| Anti-inflammatory | Reduces inflammation in various models |

| Antioxidant | Protects against oxidative damage |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways and cellular processes.

- Cell Signaling Modulation : It affects signaling pathways, potentially altering gene expression and cellular responses.

- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative stress by neutralizing free radicals.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its polar nature. This enhances its solubility and bioavailability, making it a candidate for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating strong antimicrobial potential .

- Anti-inflammatory Research : Animal model studies showed that administration of the compound resulted in reduced inflammation markers and improved clinical scores in models of arthritis .

- Antioxidant Activity : Laboratory assessments revealed that this compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Toxicity and Safety

Preliminary studies indicate that this compound is generally well-tolerated in animal models. However, comprehensive toxicity assessments in humans are still needed to establish safety profiles for long-term use .

Applications in Research and Industry

The versatility of this compound extends to various fields:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a promising candidate for new drug formulations.

- Material Science : Utilized as a building block for synthesizing advanced polymers with unique properties .

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTMYJAUZMRWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357040 | |

| Record name | 2-Furan-2-yl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40029-93-4 | |

| Record name | 2-Furan-2-yl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.